N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Description
N-(1,3-Benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 4-chlorophenyl group at position 1, a pyridin-3-yl group at position 5, and a benzodioxol-5-ylmethyl carboxamide at position 2. The compound’s synthesis typically involves coupling reactions using carbodiimide-based reagents (e.g., EDCI/HOBt), as seen in analogous carboxamide derivatives .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-5-pyridin-3-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN5O3/c23-16-4-6-17(7-5-16)28-21(15-2-1-9-24-12-15)20(26-27-28)22(29)25-11-14-3-8-18-19(10-14)31-13-30-18/h1-10,12H,11,13H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWZKSHIRGAQNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Variations
1H-1,2,3-Triazole Derivatives :
- 1-(2-Chlorophenyl)-N-[4-(Dimethylamino)benzyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide (CAS: 1396764-82-1): Structural Differences: Substitution at position 1 (2-chlorophenyl vs. 4-chlorophenyl) and position 5 (pyridin-2-yl vs. pyridin-3-yl). The benzyl group in the carboxamide is modified with a dimethylamino substituent instead of benzodioxole.
Pyrazole Carboxamides :
- N-(1,3-Benzodioxol-5-ylmethyl)-3-[(4-Bromo-1H-pyrazol-1-yl)methyl]-1,2,4-Oxadiazole-5-Carboxamide (CAS: 956390-36-6):
Substituent Effects on Physicochemical Properties
Q & A
Q. Q1. What are the recommended synthetic routes for N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction efficiency be optimized?
Methodological Answer: The compound can be synthesized via a multi-step process starting with the condensation of substituted anilines and isocyanides to form carboxamide intermediates. For example, analogous triazole-carboxamide derivatives are synthesized using Huisgen 1,3-dipolar cycloaddition for triazole ring formation, followed by coupling with benzodioxol-5-ylmethylamine . Key optimization steps include:
- Catalyst selection : Use Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) to enhance cycloaddition yields .
- Temperature control : Maintain 60–80°C during triazole formation to balance reaction speed and byproduct suppression .
- Purification : Employ column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) for intermediate isolation .
Q. Q2. How should researchers characterize the structural integrity of this compound?
Methodological Answer: Comprehensive characterization requires:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., pyridin-3-yl protons at δ 8.5–9.0 ppm; benzodioxole protons as a singlet at δ 5.9–6.1 ppm) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]⁺ = 463.12; observed deviation < 2 ppm) .
- X-ray crystallography (if crystalline): Resolve bond angles and dihedral angles (e.g., triazole-pyridine dihedral ~15°) to confirm steric interactions .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
Methodological Answer: Discrepancies may arise from metabolic instability or solubility issues. To address this:
- Metabolic profiling : Use liver microsome assays (human/rat) to identify degradation products. For example, cytochrome P450-mediated oxidation of the benzodioxole ring could reduce efficacy .
- Solubility enhancement : Formulate with co-solvents (e.g., PEG-400) or nanoparticles (PLGA-based) to improve bioavailability .
- Dose-response recalibration : Adjust dosing intervals in animal models based on pharmacokinetic half-life (e.g., t₁/₂ < 2 hours may require twice-daily dosing) .
Q. Q4. What computational strategies are effective for predicting structure-activity relationships (SAR) of analogs?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains). Prioritize pyridin-3-yl and chlorophenyl groups for hydrogen bonding with active-site residues .
- QSAR modeling : Train models with descriptors like logP (optimal range: 2.5–3.5) and polar surface area (<90 Ų) to predict permeability .
- MD simulations : Simulate triazole ring flexibility over 100 ns to assess conformational stability in aqueous vs. lipid environments .
Q. Q5. How can researchers mitigate challenges in scaling up synthesis without compromising purity?
Methodological Answer:
- Flow chemistry : Implement continuous flow reactors for triazole formation to reduce exothermic risks and improve yield consistency .
- Green chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) during carboxamide coupling .
- Quality control : Use HPLC-DAD (C18 column, 0.1% TFA in acetonitrile/water) to monitor purity ≥98% at each step .
Data Interpretation & Optimization
Q. Q6. What analytical methods are recommended for detecting degradation products during stability studies?
Methodological Answer:
- LC-MS/MS : Employ a gradient elution (5–95% acetonitrile in 20 min) to separate and identify oxidative byproducts (e.g., benzodioxole ring opening products) .
- Forced degradation : Expose the compound to UV light (254 nm, 48 hours) and acidic/alkaline conditions (0.1 M HCl/NaOH, 70°C) to simulate stress scenarios .
- Quantitative NMR (qNMR) : Use ¹H-NMR with internal standards (e.g., maleic acid) to quantify degradation levels .
Q. Q7. How should researchers design dose-ranging studies for toxicity assessments?
Methodological Answer:
- MTD determination : Start with 10 mg/kg in rodent models, escalating by 50% increments until ≥20% body weight loss is observed .
- Biomarker monitoring : Track liver enzymes (ALT/AST) and renal biomarkers (creatinine) weekly .
- Histopathology : Perform tissue sectioning (liver, kidney) at study endpoint to correlate macroscopic toxicity with cellular damage .
Advanced Methodological Considerations
Q. Q8. What strategies optimize the compound’s selectivity for target enzymes over off-target receptors?
Methodological Answer:
- Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) to identify off-target inhibition. Use IC₅₀ ratios (target:off-target > 100) to prioritize selective analogs .
- Fragment-based design : Replace the 4-chlorophenyl group with bulkier substituents (e.g., 3,5-dichlorophenyl) to sterically block off-target binding .
- Cryo-EM : Resolve target-ligand complexes at 3–4 Å resolution to guide rational modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
